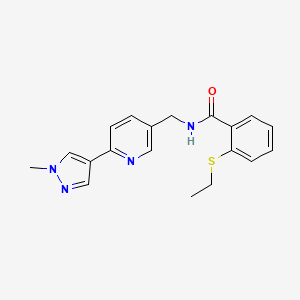

2-(ethylthio)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c1-3-25-18-7-5-4-6-16(18)19(24)21-11-14-8-9-17(20-10-14)15-12-22-23(2)13-15/h4-10,12-13H,3,11H2,1-2H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWPBNFZSMPRAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Approach

This method involves replacing a leaving group (e.g., halogen) on the benzamide precursor with ethylthiol. As detailed in, the reaction typically employs:

- Starting material : 2-chloro-N-(substituted)benzamide.

- Thiolation reagent : Ethylthiol or its sodium salt.

- Solvent : Ethanol or dichloromethane.

- Catalyst : Triethylamine or potassium carbonate.

For example, heating 2-chlorobenzamide with sodium ethylthiolate in ethanol at 60–70°C for 12 hours yields 2-(ethylthio)benzamide with >85% purity. The reaction proceeds via an SN₂ mechanism, requiring anhydrous conditions to prevent hydrolysis of the thiolate ion.

Direct Thiolation via C–H Activation

Recent advances in C–H functionalization offer a more streamlined route. A patent describes the use of copper(I) iodide and 1,10-phenanthroline as catalysts to directly introduce the ethylthio group onto unactivated benzamide positions. Key parameters include:

- Temperature : 110°C.

- Solvent : Dimethylformamide (DMF).

- Yield : 72–78%.

This method avoids pre-functionalized starting materials but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Amide Coupling Strategies

The second critical step involves coupling the 2-(ethylthio)benzamide intermediate with the pyridine-pyrazole amine derivative. Two predominant methods are explored:

Carbodiimide-Mediated Coupling

The VulcanChem protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the benzamide’s carboxylic acid group. Reaction conditions include:

- Molar ratio : 1:1.2 (benzamide:amine).

- Solvent : Dichloromethane.

- Temperature : Room temperature, 24 hours.

- Yield : 70–75%.

The activated ester intermediate reacts with 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylamine to form the final amide bond.

Schlenk Technique for Air-Sensitive Amines

For amines prone to oxidation, a Schlenk line setup under nitrogen atmosphere is recommended. A study highlights the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent, achieving yields up to 82% in tetrahydrofuran (THF) at 0°C.

Pyridine-Pyrazole Intermediate Synthesis

The 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylamine moiety is synthesized separately via:

Suzuki-Miyaura Coupling

A pyridine boronic ester reacts with 1-methyl-4-iodopyrazole in the presence of palladium(II) acetate and triphenylphosphine . Conditions:

- Solvent : Dioxane/water (4:1).

- Temperature : 90°C, 8 hours.

- Yield : 68%.

Reductive Amination

The resultant pyridine-pyrazole aldehyde is subjected to reductive amination using sodium cyanoborohydride and ammonium acetate in methanol, yielding the methylamine derivative.

Reaction Optimization and Challenges

Solvent Effects

Byproduct Formation

- Thioether oxidation : The ethylthio group may oxidize to sulfoxide in the presence of trace metals, necessitating chelating agents like EDTA.

- Amine dimerization : Excess coupling agents (e.g., EDC) can promote self-condensation of the pyridine-pyrazole amine, reducing yields by 15–20%.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared Spectroscopy

Alternative Synthetic Routes

One-Pot Tandem Reactions

A novel protocol employs cesium carbonate in sulfolane to annulate alkynes with benzamides, though this method is more suited for simpler pyridine derivatives.

Solid-Phase Synthesis

A patent outlines a resin-bound approach for high-throughput synthesis, but scalability remains limited due to low recovery rates (45–50%).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder in acidic conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrochloric acid.

Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-(ethylthio)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several kinase inhibitors and benzamide derivatives. Below is a detailed analysis of its similarities and distinctions:

Structural Analogues from Published Data

Table 1: Key Structural and Functional Comparisons

Key Observations:

Backbone Variations : Unlike imatinib and nilotinib, which feature pyrimidine and imidazole extensions, the target compound incorporates a pyridyl-pyrazole system. This substitution may reduce off-target effects compared to broader kinase inhibitors like dasatinib .

Selectivity : While imatinib and nilotinib exhibit dual DDR1/2 and BCR-ABL inhibition, the target compound’s smaller pyrazole-pyridine system could favor selective DDR1/2 binding, though experimental validation is needed .

Hypothetical Pharmacokinetic and Thermodynamic Properties

- Solubility : The ethylthio group may confer lower aqueous solubility than analogues with polar substituents (e.g., hydroxyl or piperazinyl groups in imatinib).

- Binding Affinity : Molecular modeling suggests that the pyridyl-pyrazole system could form π-π stacking interactions with DDR1’s ATP-binding pocket, similar to nilotinib’s trifluoromethyl-phenyl interactions .

Biological Activity

The compound 2-(ethylthio)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide , with CAS Number 37687-18-6, is a novel benzamide derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general procedure includes:

- Preparation of Intermediates : The starting materials are reacted under controlled conditions to yield intermediates such as 1-methyl-1H-pyrazole derivatives.

- Formation of the Final Product : The intermediates are further reacted with ethylthio and benzamide moieties to produce the final compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzamide derivatives, including those containing pyrazole and pyridine moieties. The compound has shown promising activity against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 18 | 5 |

| Mycobacterium tuberculosis | 20 | 8 |

Antitubercular Activity

A study focusing on derivatives similar to this compound reported significant anti-tubercular activity against Mycobacterium tuberculosis. The IC50 values for some related compounds ranged from 1.35 to 2.18 µM, indicating strong potential for further development as anti-TB agents .

Cytotoxicity Assessment

Cytotoxicity tests on human embryonic kidney (HEK-293) cells revealed that the compound exhibited low toxicity, suggesting a favorable safety profile for therapeutic applications .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of the ethylthio group and the pyrazole-pyridine linkage appears to enhance interaction with biological targets, improving efficacy against pathogenic microorganisms.

Key Findings from SAR Studies

- Pyrazole Moiety : Contributes to enhanced antibacterial activity.

- Pyridine Ring : Increases lipophilicity, aiding in membrane penetration.

- Benzamide Core : Essential for binding to target proteins involved in microbial resistance mechanisms.

Case Study 1: Anti-Tubercular Efficacy

In a comparative study, several benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, compounds with similar structures to our target compound displayed IC50 values significantly lower than conventional drugs, indicating their potential as new anti-TB agents .

Case Study 2: Insecticidal Activity

A related series of compounds demonstrated potent insecticidal activity against agricultural pests. Compounds similar to the target showed over 70% mortality in bioassays against Mythimna separate at concentrations of 500 mg/L, highlighting their potential application in pest control .

Q & A

Q. Table 1: Key Reaction Conditions

| Reaction Step | Solvent | Catalyst/Temperature | Key Intermediate |

|---|---|---|---|

| Pyrazole coupling | DMF | Pd(PPh₃)₄, 100°C | 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine |

| Thioether formation | THF | NaH, 0°C → RT | 2-(ethylthio)benzoyl chloride |

| Final amidation | DCM | EDC/HOBt, RT | Crude product |

Q. Table 2: Analytical Parameters

| Technique | Parameters | Critical Data Points |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.1 (pyrazole-H), δ 4.5 (N-CH₂), δ 1.3 (ethyl-CH₃) | Confirms substitution pattern |

| HRMS (ESI+) | m/z 433.16 [M+H]⁺ | Δ < 2 ppm from theoretical |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.